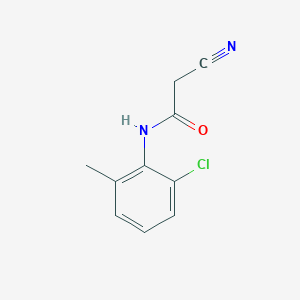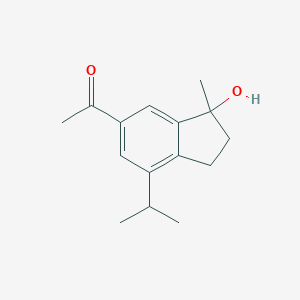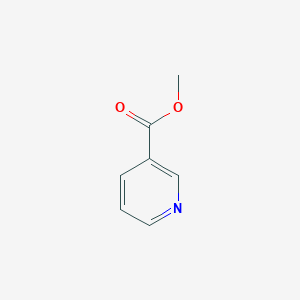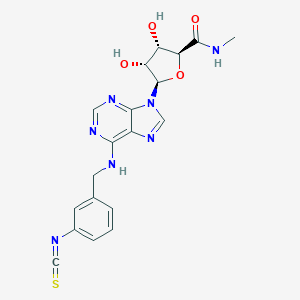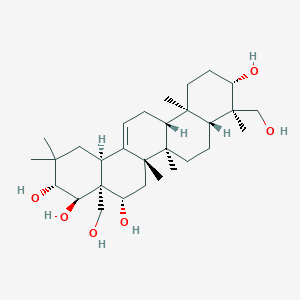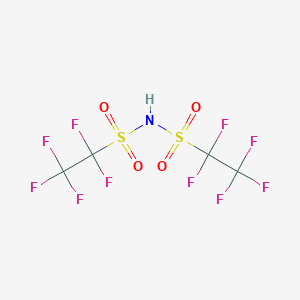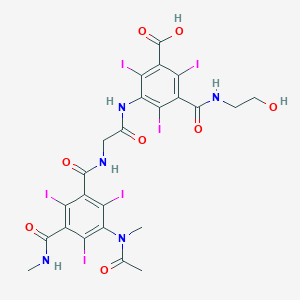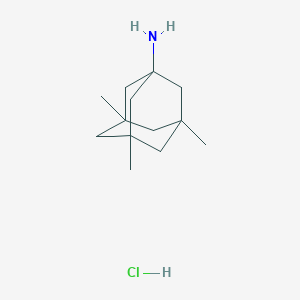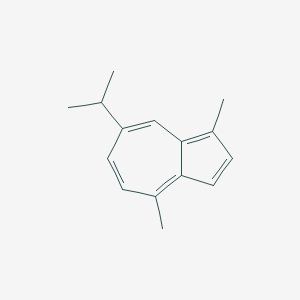
Guaiazulene
Overview
Description
Guaiazulene is a naturally occurring hydrocarbon dye, known for its vibrant blue color. It is a derivative of azulene, which is found in various plants and fungi, such as Matricaria chamomilla and Lactarius indigo. This compound is widely used in cosmetics, pharmaceuticals, and as a dye in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Guaiazulene, also known as azulon or 1,4-dimethyl-7-isopropylazulene, is a dark blue crystalline hydrocarbon . It has been suggested that one of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (cox-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .
Mode of Action
It is proposed that the compound may exert its effects through complex interactions with biological pathways . One of the proposed mechanisms is through the inhibition of COX-2, thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
This compound is a derivative of azulene and is a bicyclic sesquiterpene . It is a constituent of some essential oils, mainly oil of guaiac and chamomile oil . It is suggested that this compound may affect the mevalonate pathway, which is a critical biochemical pathway that allows organisms to produce cholesterol .
Pharmacokinetics
Preliminary in silico adme studies predicted the excellent drug-likeness properties of bioactive this compound derivatives .
Result of Action
This compound has been reported to have antioxidant, antifungal, antimicrobial, anti-inflammatory, anti-spasmodic, anti-ulcer, and antitumoral activities . It has been used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies . The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of reported biological activities.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound’s antimicrobial properties rely on photodynamic mechanisms . This suggests that light activation may play a role in enhancing the compound’s antimicrobial activity. Furthermore, this compound’s physicochemical properties have found many potential applications in technology, especially in optoelectronic devices .
Biochemical Analysis
Biochemical Properties
Guaiazulene is an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties . It interacts with various enzymes, proteins, and other biomolecules, which contribute to its wide range of biological activities. For instance, this compound has been found to inhibit the production of IL-6 and IL-8 in TNF-α treated HaCaT cells, indicating its potential anti-inflammatory properties .
Cellular Effects
This compound has been shown to have various effects on different types of cells. For example, it has been reported to have antitumor potential against oral malignant cells . It also has been found to have cytotoxic effects on PBL cells . Moreover, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. For instance, it has been found to trigger reactive oxygen species (ROS)-induced apoptosis . It also exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been used in photodynamic antimicrobial chemotherapy (PACT), where it was found to be less invasive compared to other approaches . The therapeutic effect was not noted without light activation, indicating that this compound’s antimicrobial properties rely on photodynamic mechanisms .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in one study, a 0.01% (w/w) concentration of this compound was applied and exposed to a diode GaAlAs laser operating at the wavelength of 660 nm and light dose 40 mW for 180 seconds
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a sesquiterpenoid with a structure based on the guaiane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: Guaiazulene can be synthesized through several methods. One common approach involves the selective functionalization of this compound by taking advantage of the acidity of the protons on the C4 methyl group. This method produces an aldehyde, which serves as a building block for further derivatization . Another method involves the oxidative polymerization of this compound to yield poly(this compound), which can be processed using solution or vapor phase chemistry .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, followed by purification processes. The extracted this compound is then subjected to various chemical reactions to produce the desired derivatives. The use of earth-abundant reagents and non-hazardous solvents is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Guaiazulene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes and other derivatives.
Reduction: Reduction reactions can convert this compound derivatives into alcohols and other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, such as aldehydes, alcohols, and substituted azulenes .
Scientific Research Applications
Guaiazulene has a wide range of applications in scientific research:
Medicine: this compound is used in the formulation of anti-inflammatory and wound-healing ointments.
Industry: this compound is utilized as a dye in cosmetics and as a colorant in various industrial applications.
Comparison with Similar Compounds
Uniqueness of this compound: this compound’s unique properties, such as its vibrant blue color, stability, and biological activities, make it distinct from other azulene derivatives. Its ability to undergo various chemical reactions and form a wide range of derivatives further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
1,4-dimethyl-7-propan-2-ylazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQNCXZGNBPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C2C=C(C=C1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045996 | |
| Record name | Guaiazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Isopropyl-1,4-dimethylazulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
152.00 to 154.00 °C. @ 7.00 mm Hg | |
| Record name | 7-Isopropyl-1,4-dimethylazulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.000664 mg/mL at 25 °C | |
| Record name | 7-Isopropyl-1,4-dimethylazulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
489-84-9 | |
| Record name | Guaiazulene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azulene, 1,4-dimethyl-7-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiazulen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13329 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | guaiazulene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azulene, 1,4-dimethyl-7-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guaiazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-isopropyl-1,4-dimethylazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAIAZULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZ1K9JKQC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Isopropyl-1,4-dimethylazulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.5 °C | |
| Record name | 7-Isopropyl-1,4-dimethylazulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of guaiazulene?
A1: this compound has the molecular formula C15H18 and a molecular weight of 198.30 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. Its UV-Vis spectrum shows characteristic absorption bands in the visible region, resulting in its distinctive blue color. [, ] IR spectroscopy reveals characteristic peaks for the C-H and C=C bonds present in the molecule. [] NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the structure and environment of the hydrogen and carbon atoms in this compound. [, ]
Q3: What are the applications of this compound under different conditions?
A4: this compound's stability and properties make it suitable for various applications. Its vibrant blue color makes it useful as a colorant in cosmetics and food. [] Its anti-inflammatory properties have led to its incorporation in skincare products and treatments for nipple irritation in nursing mothers. [, ] Additionally, this compound's photosensitizer properties have sparked interest in its potential for photodynamic therapy. []
Q4: Does this compound exhibit any catalytic properties?
A5: While this compound itself may not possess inherent catalytic properties, its derivatives have shown potential in catalytic applications. For instance, this compound arylmethylium ions have been investigated as electrophilic traps for metal enolates, demonstrating their utility in organic synthesis. []
Q5: How has computational chemistry been employed in this compound research?
A5: Computational chemistry, particularly density functional theory (DFT) calculations, has been instrumental in understanding this compound's properties and guiding the design of novel derivatives. For example, DFT calculations have been used to:
- Predict the halochromic behavior of this compound derivatives. []
- Estimate the electrophilicity of this compound-stabilized carbocations. []
- Develop 3D-QSAR models to correlate the hepatoprotective activity of sesquiterpenic compounds with their molecular properties. []
Q6: How do structural modifications of this compound affect its activity?
A7: Structural modifications significantly influence the biological activity of this compound. Studies on a series of alkylaminoguaiazulenes revealed a correlation between the length of the alkyl group and cytotoxicity against cancer and normal cells. [] Introducing oxygen, nitrogen, or sulfur atoms into the alkyl group slightly reduced cytotoxicity. [] Furthermore, the introduction of alkoxy groups at the C3 position of this compound-3-carboxylate derivatives led to increased tumor specificity and potency against oral squamous cell carcinoma cells. []
Q7: What are the strategies to improve this compound's stability and bioavailability?
A8: As this compound's therapeutic potential is hindered by its instability and poor water solubility, various formulation strategies have been explored. One promising approach involves the formation of inclusion complexes with cyclodextrins, which have been shown to enhance the stability, solubility, and bioavailability of guest molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI)](/img/structure/B129885.png)

